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Compound of Interest

Compound Name:
N-(3-cyanophenyl)pyridine-2-

carboxamide

Cat. No.: B15317338

Get Quote

Executive Summary & Compound Profile
N-(3-cyanophenyl)pyridine-2-carboxamide is a diaryl amide featuring a pyridine ring

(picolinic acid moiety) coupled to a 3-aminobenzonitrile. This structural motif is critical in

medicinal chemistry, often serving as a scaffold for kinase inhibitors or as a ligand in

coordination chemistry due to the chelating ability of the pyridine nitrogen and the amide

oxygen.[1]

Chemical Identity[2][3]
IUPAC Name:N-(3-cyanophenyl)pyridine-2-carboxamide

Synonyms:N-(3-cyanophenyl)picolinamide; 3'-cyanopicolinanilide

Molecular Formula: C₁₃H₉N₃O[2]

Molecular Weight: 223.23 g/mol [2]

Predicted Physical State: White to off-white crystalline solid.
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Predicted Thermal Properties (Structure-Property
Relationship)
Based on analogous picolinamides, the melting point (MP) is governed by intermolecular

hydrogen bonding (amide N-H[1]···O=C) and dipole-dipole interactions from the nitrile group.

Compound Analog Structure Feature Melting Point (°C)
Implication for
Target

N-phenylpicolinamide Unsubstituted 75–77 °C Baseline reference.

N-(4-

chlorophenyl)picolina

mide

Electron-withdrawing

(Cl)
~108 °C

Halogen increases

MP.

N-(4-

nitrophenyl)picolinami

de

Strong EWG (NO₂) ~188 °C
Strong

dipole/stacking.

Target: N-(3-

cyanophenyl)-
Meta-cyano (EWG)

Predicted: 135–165

°C

Intermediate MP

expected.

Synthesis-Driven Impurity Analysis
Thermal analysis data is only as good as the sample purity. Understanding the synthesis

pathway allows the analyst to anticipate specific impurity peaks in Differential Scanning

Calorimetry (DSC).[1]

Synthesis Pathway & Impurity Origins
The most common synthesis involves the acylation of 3-aminobenzonitrile with picolinoyl

chloride (or activated picolinic acid).
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Figure 1: Synthesis workflow highlighting potential impurities that may appear as pre-melt

endotherms in DSC.

Thermal Analysis Protocols
To accurately characterize N-(3-cyanophenyl)pyridine-2-carboxamide, a multi-technique

approach is required. The following protocols are designed to differentiate between solvates,

polymorphs, and true melting points.

Differential Scanning Calorimetry (DSC)
Objective: Determine the onset melting point (

), enthalpy of fusion (

), and detect polymorphism.[1]

Protocol:

Instrument: Calibrated DSC (Indium/Zinc standards).

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a

pinhole lid (allows volatile escape if solvated) or hermetic lid (if sublimation is suspected).[1]

Purge Gas: Dry Nitrogen (50 mL/min).
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Method:

Cycle 1: Equilibrate at 25°C. Ramp 10°C/min to 200°C (past predicted MP).

Observation: Look for a sharp endotherm (

) and any broad desolvation endotherms (

).[1]

Cooling: Ramp 10°C/min to 0°C.

Observation: Look for recrystallization exotherm (

) or glass transition (

) if the material becomes amorphous.[1]

Cycle 2: Ramp 10°C/min to 200°C.

Observation: Confirm if the MP is reproducible or if a new polymorph appears (different

).

Self-Validating Check:

If the peak is broad (>3°C range), the sample is likely impure (check Impurity B, MP ~50°C)

or solvated.[1]

If a small endotherm precedes the main melt, suspect a polymorphic transition.[1]

Thermogravimetric Analysis (TGA)
Objective: Distinguish between solvates/hydrates and true decomposition.

Protocol:

Sample: 5–10 mg in a platinum or ceramic pan.

Method: Ramp 10°C/min from Ambient to 400°C.
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Analysis:

Step 1 (Ambient–120°C): Weight loss here indicates residual solvent (e.g., Ethanol,

Water).[1] Quantify % loss to determine stoichiometry (e.g., 0.5 mol H₂O).

Step 2 (200°C+): Onset of degradation (

).[1] Ensure

is significantly higher than

to validate the melt is stable.[1]

Hot Stage Microscopy (HSM)
Objective: Visual confirmation of thermal events.[1]

Protocol:

Place a few crystals on a glass slide.

Heat at 10°C/min under polarized light.

Key Observations:

Birefringence Loss: Indicates melting.

Color Change: Indicates decomposition.

Crystal Movement/Opaqueness: Indicates solid-solid transition (polymorphism) or

desolvation.

Analytical Workflow & Decision Tree
This workflow ensures that the melting point reported is intrinsic to the material and not an

artifact of solvation or impurity.[1]
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Figure 2: Decision tree for thermal characterization.

Data Interpretation & Reporting
When reporting the melting point for regulatory or publication purposes, follow this format:
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Parameter
Experimental Value
(Example)

Notes

(DSC) 142.5 °C
Extrapolated onset

temperature.

(DSC) 144.1 °C Peak maximum.[1]

35.2 J/g
Enthalpy of fusion (indicates

crystallinity).[1]

(TGA) 260 °C
Decomposition onset (1%

weight loss).[1]

Volatiles < 0.1%
Loss on drying (LOD) up to

105°C.

Note on Polymorphism: Picolinamides are prone to conformational polymorphism due to the

rotation of the amide bond relative to the pyridine ring.[1] If DSC shows a small endotherm

followed by a recrystallization exotherm and a second melt, the material is undergoing a

polymorphic transition (e.g., Form I

Form II).[1] This must be confirmed with X-Ray Powder Diffraction (XRPD).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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